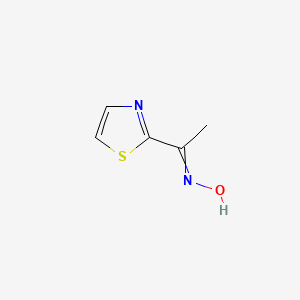

1-(1,3-Thiazol-2-yl)-1-ethanone oxime

Description

Significance of Thiazole (B1198619) and Oxime Moieties in Chemical Research

The thiazole ring and the oxime group are independently recognized as crucial components in a multitude of biologically active compounds and are valuable building blocks in organic synthesis.

The thiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. mdpi.com This structural unit is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs. mdpi.com Its aromatic nature and multiple points for substitution allow for extensive chemical modification to fine-tune its biological activity. researchgate.net Thiazole derivatives are known to exhibit a vast array of pharmacological effects, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. mdpi.comresearchgate.netsmolecule.com This wide range of activities has cemented the thiazole scaffold's status as a "privileged structure" in drug development. mdpi.com

The oxime functional group (C=N-OH) is prized for its synthetic versatility and its own spectrum of biological activities. Oximes are readily synthesized from ketones or aldehydes and can be converted into other important functional groups like amines and nitriles, or used in fundamental organic reactions such as the Beckmann rearrangement. nih.gov In medicinal chemistry, oximes are renowned as reactivators of the enzyme acetylcholinesterase, making them critical antidotes for organophosphate poisoning. nih.gov Furthermore, the oxime moiety is integrated into the structure of several successful drugs, particularly in the cephalosporin (B10832234) class of antibiotics, where it enhances stability and antibacterial spectrum. nih.gov

| Examples of Biologically Active Thiazole-Containing Drugs | | :--- | :--- | | Compound Name | Therapeutic Application | | Ritonavir | Antiretroviral agent for HIV/AIDS treatment | | Dasatinib | Anticancer agent (tyrosine kinase inhibitor) | | Meloxicam | Non-steroidal anti-inflammatory drug (NSAID) | | Cefdinir | Third-generation cephalosporin antibiotic | | Nitazoxanide | Antiparasitic and antiviral agent | Data sourced from multiple references, including nih.govresearchgate.netresearchgate.net.

| Examples of Biologically Significant Oxime-Containing Molecules | | :--- | :--- | | Compound Name | Significance/Application | | Pralidoxime | Acetylcholinesterase reactivator (antidote) | | Cefuroxime | Second-generation cephalosporin antibiotic | | Cefpodoxime | Third-generation cephalosporin antibiotic | | Diacetylmonoxime | Chemical reagent and acetylcholinesterase reactivator | Data sourced from multiple references, including smolecule.comnih.gov.

Rationale for Investigating 1-(1,3-Thiazol-2-yl)-1-ethanone Oxime

The investigation into this compound is predicated on the strategic combination of the thiazole and oxime moieties. The rationale is to create a hybrid molecule that could potentially exhibit synergistic or novel biological activities, leveraging the established pharmacological profiles of both components.

Research has demonstrated that the synthesis of molecules containing both a thiazole ring and an oxime group is a viable and logical endeavor. A general synthetic pathway often involves the initial formation of a substituted acetophenone (B1666503), which is then used to construct the thiazole ring, followed by the final conversion of the ketone to an oxime. By attaching the ethanone (B97240) oxime group at the 2-position of the thiazole ring, a specific chemical architecture is created that is a prime candidate for biological screening. The 2-position of the thiazole ring is a common site for substitution in many active compounds, making this particular isomer a point of significant interest. mdpi.com The exploration of such a molecule is therefore a rational step in the search for new lead compounds in drug discovery.

Overview of Advanced Research Perspectives on Similar Chemical Scaffolds

The scientific interest in thiazole-oxime conjugates is supported by a growing body of research on structurally related compounds that have shown significant promise. Advanced research into similar scaffolds spans multiple therapeutic areas and demonstrates the potential of this chemical class.

One prominent area of research is in the development of novel antibacterial agents . A recent study detailed the design and synthesis of a series of 2-aminothiazole (B372263) sulfanilamide (B372717) oximes. researchgate.net These compounds were found to be effective against drug-resistant Acinetobacter baumannii, a challenging pathogen. researchgate.net The mechanism of action was determined to be the disruption of the bacterial membrane, highlighting a pathway to combat resistance. researchgate.net

In anticancer research , thiazole derivatives are continually being developed as inhibitors of key biological targets. mdpi.com While not always containing an oxime, these studies underscore the value of the 2-substituted thiazole core in designing targeted therapies. The synthetic linkage of thiazoles to other heterocyclic systems, such as 1,3,4-oxadiazole, is another active area of investigation to create hybrid molecules for antimicrobial screening. researchgate.net Detailed spectroscopic characterization, including IR, 1H-NMR, and 13C-NMR, is crucial in this research to confirm the structures of these novel derivatives. researchgate.net

Furthermore, advanced synthetic methodologies are being developed to access these scaffolds more efficiently. For example, copper-catalyzed cyclization reactions have been reported for synthesizing thiazoles from oximes, showcasing the intricate chemical relationship between these two groups. The detailed structural analysis of complex oximes using techniques like X-ray diffraction provides deep insight into their stereochemistry and molecular conformation, which is vital for understanding their biological activity.

Physicochemical Properties

Detailed experimental data for this compound is not extensively reported in the surveyed literature. However, its basic chemical properties can be calculated.

| Calculated Physicochemical Properties of this compound | | :--- | :--- | | Property | Value | | Molecular Formula | C₅H₆N₂OS | | Molecular Weight | 142.18 g/mol | | Monoisotopic Mass | 142.020084 Da | Properties calculated based on the chemical structure.

Structure

3D Structure

Properties

IUPAC Name |

N-[1-(1,3-thiazol-2-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-4(7-8)5-6-2-3-9-5/h2-3,8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MARLTXFMRHPTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)C1=NC=CS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Studies

Precursor Synthesis and Derivativatization Strategies for the Thiazole (B1198619) Moiety

The journey to synthesizing 1-(1,3-Thiazol-2-yl)-1-ethanone oxime begins with the construction of its central component, the 1-(1,3-thiazol-2-yl)ethanone precursor. This involves the strategic formation of the thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen.

Synthesis of Substituted Acetophenones and Thiazole Ring Formation

The most prevalent and historically significant method for constructing the 2-aminothiazole (B372263) scaffold, a key intermediate, is the Hantzsch thiazole synthesis. researchgate.netthieme-connect.comacs.org This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide derivative, most commonly thiourea (B124793). researchgate.netacs.orgnih.gov

The synthesis often starts with a substituted acetophenone (B1666503), which is first halogenated at the α-carbon. researchgate.net For instance, acetophenone can be reacted with a brominating agent like N-Bromosuccinimide (NBS) to form α-bromoacetophenone. researchgate.net Alternatively, iodine can be used in situ with the acetophenone and thiourea. researchgate.netresearchgate.netthieme-connect.com The iodine acts as a halogenating agent, forming an α-iodoacetophenone intermediate which then reacts with thiourea. researchgate.net

The mechanism proceeds via a nucleophilic attack from the sulfur atom of thiourea on the α-carbon of the haloketone. researchgate.netnih.gov This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. researchgate.netnih.gov Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. researchgate.net

| Reactants | Key Reagents | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Acetophenone, Thiourea | Iodine | Ethanol, Reflux | 2-Amino-4-phenylthiazole | researchgate.netthieme-connect.com |

| Acetophenone, Thiourea | Iodine | DMF, Microwave | Substituted Thiazoles | researchgate.net |

| 2-Bromoacetophenone, Thiourea | - | Solvent-free | 2-Aminothiazoles | thieme-connect.com |

| β-Keto esters, Thiourea | N-Bromosuccinimide (NBS) | Aqueous medium | 2-Aminothiazole-carboxylates | researchgate.netthieme-connect.com |

Functionalization of the Thiazole Ring

Once the thiazole ring is formed, it can undergo further derivatization to introduce various functional groups. The reactivity of the thiazole ring is analogous to other azoles like imidazole (B134444) and oxazole. khanacademy.org The ring is susceptible to electrophilic substitution, which typically occurs at the C5 position, as the sulfur atom acts as an electron donor to this position. khanacademy.org

Common functionalization strategies include:

Halogenation and Sulfonation: These electrophilic substitution reactions preferentially occur at the C5 position of the thiazole ring. khanacademy.org

Diazo Coupling: 2-aminothiazole derivatives can be coupled with diazonium salts, such as phenyldiazonium chloride, to introduce an azo group at the C5 position, yielding 5-arylazo-thiazole compounds. thieme-connect.com

N-Alkylation: The nitrogen atom at position 3 possesses a lone pair of electrons and can be readily alkylated with alkyl halides to form thiazolium cations. khanacademy.org

These derivatization reactions allow for the synthesis of a diverse library of thiazole precursors, which can then be converted to their corresponding oximes.

Oxime Formation: Reaction Conditions and Stereochemical Control

The final key transformation is the conversion of the ketone group of 1-(1,3-thiazol-2-yl)-ethanone into an oxime. This is achieved through a condensation reaction with hydroxylamine (B1172632) or its derivatives. The stereochemistry of the resulting C=N double bond is a critical aspect of this process.

Condensation with Hydroxylamine and its Derivatives

The synthesis of an oxime from a ketone is a standard and well-documented organic transformation. The reaction involves the nucleophilic attack of hydroxylamine (NH₂OH) on the electrophilic carbonyl carbon of the ketone. youtube.comyoutube.com This is typically performed using hydroxylamine hydrochloride (NH₂OH·HCl), which requires a base to liberate the free hydroxylamine. nih.govrsc.orgrsc.org

The reaction proceeds through a tetrahedral intermediate, which then eliminates a molecule of water to form the C=N double bond of the oxime. youtube.comyoutube.com The reaction is often carried out in a protic solvent like ethanol. rsc.orgnih.gov The choice of base can vary, with common options including pyridine (B92270), sodium acetate (B1210297), or sodium hydroxide (B78521). nih.govrsc.orgrsc.org

| Ketone Substrate | Reagents | Solvent | Conditions | Reference |

|---|---|---|---|---|

| 1-Indanone | Hydroxylamine hydrochloride | Pyridine | 50 °C | nih.gov |

| 1,2-Diphenylethanone | Hydroxylamine hydrochloride, Sodium acetate | Methanol | Reflux | rsc.org |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone | Hydroxylamine hydrochloride, Sodium hydroxide | Ethanol | Reflux, pH=11 | rsc.org |

| Acetophenone Derivatives | Hydroxylamine hydrochloride, Sulfuric acid | Ethanol | Reflux | nih.gov |

Catalytic Approaches for Oximation

While the condensation reaction can proceed with stoichiometric amounts of acid or base, various catalytic systems have been developed to improve efficiency and mildness. Both acids and general bases can catalyze the reaction. A number of solid catalysts have been reported, including TiO₂/SO₄⁻², ZnO, glycine, and CaO.

A notable catalytic system for oximation involves the use of copper(II) sulfate (B86663) (CuSO₄) or potassium carbonate (K₂CO₃) under mild, solvent-free conditions. These catalysts can also influence the stereochemical outcome of the reaction.

Stereoselective Synthesis of (E)- and (Z)-Isomers

Unless the ketone is symmetrical, the resulting oxime can exist as two geometric isomers, (E) and (Z), which often exhibit different physical properties and biological activities. The stereoselective synthesis of a single isomer is a significant challenge and an area of active research.

The ratio of (E) to (Z) isomers is influenced by several factors, including the reaction temperature, pH, and the catalyst used.

Catalyst Control: Research has shown that the choice of catalyst can direct the stereochemistry. The use of CuSO₄ as a catalyst in the reaction of aldehydes and ketones with hydroxylamine hydrochloride has been found to selectively produce the (E)-isomer. Conversely, using K₂CO₃ as the catalyst under similar conditions preferentially yields the (Z)-isomer.

pH and Acid Catalysis: The E/Z isomerization of oximes can be promoted by acid. It has been demonstrated that treating a mixture of (E) and (Z) isomers of aryl alkyl oximes with a protic acid (like anhydrous HCl) or a Lewis acid in an organic solvent can lead to the precipitation of the pure (E)-oxime hydrochloride salt. Subsequent neutralization with a mild base regenerates the (E)-oxime in high stereochemical purity. The stability of the isomers can also be influenced by pH in aqueous solutions, with the (E)-isomer often being the most predominant form under normal conditions.

The ability to control these factors allows for the targeted synthesis of either the (E)- or (Z)-isomer of this compound, which is crucial for structure-activity relationship studies in various research contexts. The distinct isomers can often be separated and identified using techniques like NMR spectroscopy and X-ray crystallography. nih.gov

Multi-step Synthetic Pathways and Overall Yield Optimization

The preparation of this compound is primarily a two-stage process. The first stage involves the synthesis of the precursor ketone, 2-acetylthiazole (B1664039). The second stage is the conversion of this ketone to the corresponding oxime.

A common and well-documented route to 2-acetylthiazole begins with the Hantzsch thiazole synthesis, a classic method for constructing the thiazole ring. researchgate.net This is followed by the introduction of the acetyl group. A patented method outlines a three-step sequence starting from readily available materials:

Preparation of 2-aminothiazole: This initial step typically involves the reaction of a thiourea with an α-halocarbonyl compound, such as chloroacetaldehyde, in a suitable solvent like toluene. chemrxiv.org

Preparation of 2-bromothiazole (B21250): The 2-aminothiazole is then converted to 2-bromothiazole via a Sandmeyer-type reaction. This involves diazotization of the amino group with sodium nitrite (B80452) in the presence of a strong acid, followed by reaction with a bromide source, often in the presence of a copper catalyst. chemrxiv.org

Acetylation of 2-bromothiazole: The final step to obtain 2-acetylthiazole involves the reaction of 2-bromothiazole with an acetylating agent. One effective method utilizes butyllithium (B86547) to first form a lithiated thiazole intermediate, which then reacts with ethyl acetate at low temperatures (-80 to -78 °C) to yield the desired ketone. chemrxiv.org Optimization of this step has focused on the molar ratios of the reactants, with a ratio of 2-bromothiazole to butyllithium to ethyl acetate of 1:1-1.5:1.3-2 being reported as optimal. chemrxiv.org

The second stage of the synthesis is the oximation of 2-acetylthiazole. This is a standard condensation reaction with hydroxylamine, typically using hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine. The reaction conditions can be varied to optimize the yield of the final oxime product.

| Step | Reactants | Reagents/Conditions | Reported Yield |

| Synthesis of 2-acetylthiazole | |||

| 1. Thiazole ring formation | Thiourea, Chloroacetaldehyde | Toluene, constant temperature | Not specified in detail |

| 2. Bromination | 2-Aminothiazole | H₂SO₄, NaNO₂, NaBr, CuSO₄ | Not specified in detail |

| 3. Acetylation | 2-Bromothiazole | n-Butyllithium, Ethyl acetate, -80 to -78 °C | High yield reported chemrxiv.org |

| Oximation | |||

| 4. Oxime formation | 2-Acetylthiazole | Hydroxylamine hydrochloride, Base (e.g., sodium acetate), Ethanol/water | 81-89% (for analogous thienyl oxime) smolecule.com |

This table presents a general multi-step pathway and reported yields for analogous reactions, highlighting key reaction conditions for optimization.

Novel Synthetic Route Development

One area of development is the use of one-pot syntheses . For related thiazole derivatives, one-pot, three-component reactions have been successfully employed, for instance, in the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives. nih.gov A similar one-pot approach for this compound could potentially involve the simultaneous reaction of the components required for the thiazole ring formation along with the acetylating agent and hydroxylamine under controlled conditions. While a specific one-pot synthesis for the title compound is not widely documented, it represents a promising avenue for future research.

Another innovative approach is the application of microwave-assisted organic synthesis (MAOS) . MAOS has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, including thiazoles. researchgate.net The synthesis of 2-aminothiazole derivatives has been achieved with good to excellent yields in short reaction times using microwave irradiation. clockss.org This technique could potentially be applied to the synthesis of the 2-acetylthiazole precursor and the subsequent oximation step.

Furthermore, the development of novel catalytic systems is a key focus. For instance, the Groebke–Blackburn–Bienaymé reaction, an isocyanide-based multicomponent reaction, has been utilized for the one-pot synthesis of imidazo[2,1-b]thiazoles, demonstrating the power of modern synthetic methods in constructing complex heterocyclic systems efficiently. mdpi.commdpi.com

Mechanistic Insights into Key Reaction Steps

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones.

Formation of the 2-Acetylthiazole Precursor: The formation of 2-acetylthiazole has been a subject of mechanistic investigation, particularly in the context of the Maillard reaction where it is a known aroma compound. Studies have revealed that 2-acetylthiazole can be formed from the reaction of d-glucose (B1605176) and l-cysteine. smolecule.com A proposed pathway involves the degradation of glucose to form glyoxal (B1671930) and methylglyoxal. These dicarbonyl compounds then react with hydrogen sulfide (B99878) and ammonia, derived from the degradation of cysteine, to form the 2-acetylthiazole skeleton. smolecule.com While this pathway is relevant to food chemistry, the synthetic route described earlier involving the acetylation of 2-bromothiazole proceeds through a different, well-established organometallic mechanism. This involves the formation of a highly nucleophilic 2-thiazolyl anion via metal-halogen exchange with butyllithium, followed by nucleophilic acyl substitution on ethyl acetate.

Oximation of 2-Acetylthiazole: The conversion of a ketone to an oxime is a classic condensation reaction. The mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of 2-acetylthiazole. This is typically acid-catalyzed, where protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon.

The reaction proceeds through the following general steps:

Protonation of the carbonyl oxygen: This makes the carbonyl carbon more susceptible to nucleophilic attack.

Nucleophilic attack by hydroxylamine: The nitrogen atom of hydroxylamine attacks the carbonyl carbon, forming a tetrahedral intermediate (a carbinolamine).

Proton transfer: A proton is transferred from the nitrogen to the oxygen atom.

Dehydration: The intermediate loses a molecule of water to form a protonated oxime.

Deprotonation: The protonated oxime is deprotonated to give the final oxime product.

The rate-determining step of this reaction can vary depending on the pH of the reaction medium.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Confirmation

A suite of spectroscopic methods is employed to confirm the molecular structure of 1-(1,3-Thiazol-2-yl)-1-ethanone oxime, each providing unique insights into its electronic and vibrational properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D, 2D)

¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the protons of the thiazole (B1198619) ring, the methyl group, and the oxime hydroxyl group. The two protons on the thiazole ring are expected to appear as doublets in the aromatic region, with their specific chemical shifts influenced by the electronic environment. The methyl protons would likely present as a singlet, and the hydroxyl proton of the oxime group is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. For the isomeric (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, the oxime hydroxyl proton has been reported to appear in the range of δ 11.8-12.3 ppm, and the thiazole ring proton between δ 7.1-8.3 ppm smolecule.com.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include those for the two carbons of the thiazole ring, the carbon of the methyl group, and the imine carbon of the oxime. The chemical shifts of the thiazole ring carbons are indicative of their position relative to the heteroatoms. In related thiazole derivatives, these carbons typically resonate in the aromatic region of the spectrum sciforum.net.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals by revealing their respective connectivities.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data below is predictive and based on analogous structures.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiazole-H4 | ~7.5-7.8 | ~120-125 |

| Thiazole-H5 | ~7.2-7.5 | ~115-120 |

| CH₃ | ~2.2-2.5 | ~10-15 |

| N-OH | ~11.0-12.5 (broad) | - |

| Thiazole-C2 | - | ~165-170 |

| C=N | - | ~150-155 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific bonds. For the isomeric (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, a strong, broad band observed between 3420-3450 cm⁻¹ is attributed to the O-H stretching of the oxime's hydroxyl group smolecule.com. Other key expected absorptions include the C=N stretching of the oxime and thiazole ring, typically appearing in the 1680-1620 cm⁻¹ region, and various C-H stretching and bending vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds and symmetric vibrations. Although specific Raman data for this compound is not documented, one would expect to observe characteristic bands for the thiazole ring breathing modes and the C=N stretching vibration.

Table 2: Characteristic Infrared Absorption Bands for Oxime and Thiazole Moieties

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Oxime) | Stretching | 3600 - 3200 | Strong, Broad |

| C=N (Oxime and Thiazole) | Stretching | 1680 - 1620 | Medium to Strong |

| N-O (Oxime) | Stretching | 960 - 930 | Medium |

| C-S (Thiazole) | Stretching | 700 - 600 | Medium |

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. For the related thiazol-4-yl isomer, the molecular ion peak is observed at a mass-to-charge ratio (m/z) of 142, which corresponds to the compound's molecular weight smolecule.com. HRMS would be able to distinguish the exact mass of C₅H₆N₂OS from other potential elemental compositions with the same nominal mass.

The fragmentation pattern observed in the mass spectrum offers further structural information. Common fragmentation pathways for similar compounds involve the loss of small, stable molecules or radicals. For the thiazol-4-yl isomer, a significant fragmentation pathway is the loss of the hydroxylamine (B1172632) moiety (•NOH) smolecule.com.

Table 3: Expected High-Resolution Mass Spectrometry Data for C₅H₆N₂OS

| Ion | Formula | Calculated m/z | Observed m/z (Predicted) |

|---|---|---|---|

| [M]⁺• | C₅H₆N₂OS⁺• | 142.0252 | ~142.025 |

| [M - •OH]⁺ | C₅H₅N₂S⁺ | 125.0173 | ~125.017 |

| [M - •NOH]⁺ | C₅H₅NS⁺ | 111.0143 | ~111.014 |

X-ray Crystallography for Solid-State Structure Determination

While X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids, a published crystal structure for this compound could not be located in the current literature or crystallographic databases. However, based on the crystal structures of analogous thiazole and oxime-containing compounds, we can infer the likely solid-state characteristics.

Crystal Packing and Intermolecular Interactions

It is highly probable that the crystal packing of this compound is dominated by hydrogen bonding. The oxime's hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of chains or more complex networks within the crystal lattice smolecule.com. These interactions would likely involve the nitrogen atom of the thiazole ring and the oxygen and nitrogen atoms of the oxime group of neighboring molecules. Such hydrogen bonding is a key factor in stabilizing the crystal structure.

Bond Lengths, Bond Angles, and Torsion Angles

The internal geometry of the molecule, including bond lengths, bond angles, and torsion angles, would be expected to conform to established values for thiazole and oxime functionalities. For a similar thiazole oxime derivative, the carbon-sulfur bond in the thiazole ring is reported to be between 1.70-1.77 Å, and the carbon-nitrogen double bond of the oxime is in the range of 1.35-1.40 Å smolecule.com. The bond angles within the thiazole ring are constrained by its five-membered aromatic nature, while the geometry around the oxime's sp² hybridized nitrogen would be trigonal planar smolecule.com.

Table 4: Predicted Bond Lengths and Angles for this compound Data below is predictive and based on analogous structures.

| Parameter | Predicted Value |

|---|---|

| C-S (Thiazole) | 1.70 - 1.77 Å |

| C=N (Thiazole) | 1.30 - 1.35 Å |

| C=N (Oxime) | 1.35 - 1.40 Å |

| N-O (Oxime) | 1.38 - 1.42 Å |

| C-S-C (Thiazole Angle) | ~88 - 92° |

| C=N-O (Oxime Angle) | ~110 - 115° |

Conformational Analysis in Solution and Solid States

The conformation of this compound is primarily determined by the rotational possibilities around the C(thiazole)-C(ethanone) and C-N(oxime) single bonds, as well as the geometry of the C=N oxime double bond. These conformations can be influenced by the surrounding medium, with different preferences potentially observed in solution versus the solid crystalline state.

Rotational isomerism in this compound arises from the rotation around the single bond connecting the thiazole ring and the ethanone (B97240) moiety. This rotation can lead to different spatial arrangements of the thiazole ring relative to the oxime group. The two primary conformers would be the syn-periplanar and anti-periplanar forms, where the nitrogen atom of the thiazole ring is on the same side or the opposite side of the C=N double bond, respectively.

In solution, the equilibrium between these rotamers is influenced by factors such as solvent polarity and temperature. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal for studying such equilibria. For instance, the observation of distinct sets of signals for the thiazole and ethanone protons at low temperatures, which coalesce at higher temperatures, would be indicative of restricted rotation and the presence of multiple conformers. While direct experimental data for this specific compound is not extensively available, studies on related heterocyclic carbonyl compounds suggest that the energy barrier to rotation can be significant enough to allow for the observation of distinct rotamers. For example, infrared studies on thiazole-2-carboxylates have shown the presence of rotational isomers in solution rsc.org.

In the solid state, the molecule is expected to adopt a single, most stable conformation, which is dictated by packing forces within the crystal lattice. X-ray crystallography would be the definitive method to determine this solid-state conformation. For analogous oxime-containing compounds, crystal packing is often stabilized by intermolecular hydrogen bonding involving the oxime's hydroxyl group, which can act as both a hydrogen bond donor and acceptor smolecule.com.

Additionally, the oxime functional group itself introduces the possibility of E/Z isomerism about the C=N double bond. These geometric isomers are generally stable and separable, with distinct physical and chemical properties. The relative stability of the E and Z isomers can be influenced by steric hindrance and potential intramolecular hydrogen bonding between the oxime's hydroxyl group and the nitrogen atom of the thiazole ring. Spectroscopic methods, particularly 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in distinguishing between these isomers in solution mdpi.comresearchgate.net.

Table 1: Potential Rotational and Geometric Isomers of this compound

| Isomer Type | Description | Key Structural Feature |

| Rotational (around C-C bond) | ||

| syn-periplanar | Thiazole nitrogen and oxime nitrogen are on the same side of the C-C bond. | Dihedral angle ≈ 0° |

| anti-periplanar | Thiazole nitrogen and oxime nitrogen are on opposite sides of the C-C bond. | Dihedral angle ≈ 180° |

| Geometric (around C=N bond) | ||

| E-isomer | The hydroxyl group is on the opposite side of the thiazole ring. | trans arrangement |

| Z-isomer | The hydroxyl group is on the same side as the thiazole ring. | cis arrangement |

Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. For this compound, several types of tautomerism are theoretically possible, with the equilibrium position being highly dependent on the solvent and physical state.

The most common form of tautomerism for oximes is the oxime-nitrone tautomerism . This involves a 1,3-proton shift from the oxygen to the nitrogen atom of the thiazole ring, or to the carbon atom, to form a nitrone. Computational studies, such as high-level DFT calculations on various oximes, have shown that the isomerization to a nitrone can be more favorable through a bimolecular process involving two oxime molecules, rather than a simple intramolecular 1,2-hydrogen shift unizar.esresearchgate.net. Although the nitrone tautomer is generally less stable than the oxime form, its higher reactivity can be significant in certain chemical reactions researchgate.netnih.gov.

Another potential, though less common, tautomeric form is the nitroso form, which would exist in equilibrium with the oxime. However, for most simple oximes, the equilibrium lies heavily in favor of the oxime due to the greater strength of the C=N double bond compared to the N=O double bond stackexchange.com.

Furthermore, considering the ketone precursor, the concept of keto-enol tautomerism is relevant. While the oxime itself is not a ketone, the potential for related proton transfers exists within the broader class of thiazole derivatives. Studies on other heterocyclic ketones have demonstrated that the keto-enol equilibrium is significantly influenced by solvent polarity. For instance, some heterocyclic compounds favor the keto form in polar aprotic solvents and the enol form in non-polar solvents nih.govmdpi.com. This solvent-dependent behavior is a key area of investigation in understanding the reactivity of such molecules nih.govmdpi.comsemanticscholar.orgresearchgate.net.

The investigation of these tautomeric equilibria typically involves a combination of spectroscopic techniques and computational chemistry. 1H and 13C NMR spectroscopy can provide evidence for the presence of different tautomers in solution, as the chemical shifts of the involved atoms would differ significantly nih.gov. Computational methods, such as Density Functional Theory (DFT), are valuable for calculating the relative energies and stabilities of the different tautomeric forms, providing insights into which forms are likely to predominate under various conditions researchgate.netbiointerfaceresearch.comnih.gov.

Table 2: Potential Tautomeric Forms of this compound

| Tautomer Name | Description | Key Functional Group |

| Oxime (dominant) | Standard form with a C=N-OH group. | Oxime |

| Nitrone | Proton migrates from the oxime oxygen, forming a nitrone. | Nitrone |

| Nitroso | Isomer with a C-N=O group. | Nitroso |

Chemical Reactivity and Derivatization Strategies

Reactions at the Oxime Moiety

The oxime group (-C=N-OH) is a versatile functional group, susceptible to a variety of reactions including alkylation, acylation, rearrangement, hydrolysis, and reduction.

The hydroxyl group of the oxime is nucleophilic and can be readily derivatized through O-alkylation and O-acylation to form oxime ethers and esters, respectively. These reactions typically proceed by reacting the oxime with an appropriate electrophile.

O-Alkylation: The synthesis of oxime ethers from 1-(1,3-thiazol-2-yl)-1-ethanone oxime can be achieved by reaction with alkyl halides in the presence of a base. nih.gov The base deprotonates the oxime hydroxyl group, forming a more potent nucleophile (an oximate anion) that subsequently displaces the halide from the alkylating agent. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (B78521) (NaOH) in solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). jmpas.comjocpr.com Studies on related benzothiazole (B30560) oximes have demonstrated the successful synthesis of O-ethyl and O-propyl ethers using the corresponding alkyl halides. jmpas.com

O-Acylation: The formation of oxime esters occurs through the reaction of the oxime with acylating agents such as acyl chlorides or acid anhydrides. masterorganicchemistry.com This reaction is often carried out in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct (e.g., HCl). Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) can be used to facilitate esterification with carboxylic acids. organic-chemistry.org

Table 1: General Conditions for O-Alkylation and O-Acylation of Oximes

| Reaction Type | Reagents | Base/Catalyst | Solvent | General Product |

|---|---|---|---|---|

| O-Alkylation | Alkyl Halide (R-X) | K₂CO₃, NaH, NaOH | THF, DMF | O-Alkyl Oxime Ether |

| O-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | Dichloromethane | O-Acyl Oxime Ester |

| O-Acylation | Carboxylic Acid (RCOOH) | EDCI/DMAP | Dichloromethane, DMF | O-Acyl Oxime Ester |

The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or a lactam. wikipedia.org The reaction is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion intermediate, which is then hydrolyzed to the corresponding amide. organic-chemistry.orgunacademy.com A variety of acidic reagents can catalyze this rearrangement, including concentrated sulfuric acid, polyphosphoric acid, phosphorus pentachloride, and tosyl chloride. wikipedia.org

For an unsymmetrical ketoxime like this compound, two geometric isomers (E and Z) are possible, which can lead to two different amide products depending on which group (the thiazol-2-yl ring or the methyl group) migrates. The stereochemistry of the starting oxime dictates the product, as the migrating group must be anti to the hydroxyl group.

Migration of the Thiazol-2-yl group: If the thiazole (B1198619) ring migrates, the resulting product after hydrolysis of the intermediate is N-(thiazol-2-yl)acetamide.

Migration of the Methyl group: If the methyl group migrates, the product is N-(1-(thiazol-2-yl)ethylidene)amine, which upon tautomerization and hydrolysis would yield 2-amino-1-(thiazol-2-yl)ethanone derivatives, though the more stable amide, N-acetyl-2-aminothiazole, would be the expected product from rearrangement of the nitrilium ion.

The synthetic utility of this rearrangement lies in its ability to produce substituted thiazolyl amides. nih.gov For instance, N-(thiazol-2-yl)acetamide and its derivatives are found in various biologically active compounds and can be synthesized directly via acylation of 2-aminothiazole (B372263). nih.govresearchgate.net The Beckmann rearrangement provides an alternative route to these valuable structures starting from the corresponding ketone.

Hydrolysis: The oxime functionality can be cleaved to regenerate the parent ketone. The hydrolysis of oximes is readily achieved by heating in the presence of an aqueous inorganic acid, such as hydrochloric acid or sulfuric acid. noaa.gov This reaction breaks the carbon-nitrogen double bond, yielding 1-(1,3-thiazol-2-yl)-1-ethanone and hydroxylamine (B1172632). While oximes are generally more stable to hydrolysis than imines, the reaction is effectively catalyzed by acid. nih.govraineslab.com

Reduction: The reduction of the oxime group is a valuable method for synthesizing primary amines. For this compound, reduction yields 1-(1,3-thiazol-2-yl)ethanamine. Several reducing agents can accomplish this transformation:

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is effective for reducing oximes to amines. uc.pt

Metal-based Reagents: A one-pot procedure for the synthesis of primary amines from aldehydes involves the in-situ formation of an oxime followed by reduction with stannous chloride (SnCl₂). derpharmachemica.com Other reagents like sodium borohydride (B1222165) in the presence of a transition metal salt or borane (B79455) complexes (e.g., BH₃·THF) are also used. uc.pt

Biocatalysis: Recent studies have shown that enzymes, specifically ene-reductases (ERs), can exhibit promiscuous activity in reducing oximes to amines. nih.gov

Table 2: Summary of Hydrolysis and Reduction of this compound

| Transformation | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | Aq. HCl or H₂SO₄, heat | 1-(1,3-Thiazol-2-yl)-1-ethanone |

| Reduction | H₂/Pd-C | 1-(1,3-Thiazol-2-yl)ethanamine |

| Reduction | SnCl₂ | 1-(1,3-Thiazol-2-yl)ethanamine |

| Reduction | BH₃·THF | 1-(1,3-Thiazol-2-yl)ethanamine |

Reactions at the Thiazole Ring

The reactivity of the thiazole ring itself is influenced by the electron-withdrawing nature of the nitrogen and sulfur heteroatoms and the substituent at the C2 position.

Thiazole is considered an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution (EAS). ias.ac.in The presence of the strongly deactivating acetyl-oxime group at the C2 position further reduces the electron density of the ring, making EAS reactions highly unfavorable under standard conditions. libretexts.org Theoretical and experimental studies on substituted thiazoles indicate that if substitution were to occur, the C5 position is the most likely site for electrophilic attack, as the C2 position is the most electron-deficient. ias.ac.inresearchgate.net Therefore, electrophilic substitution on this compound is not a synthetically viable pathway.

Conversely, the electron-deficient nature of the thiazole ring, particularly at the C2 position, makes it susceptible to nucleophilic attack. researchgate.net The electron-withdrawing character of both the ring nitrogen and the C2-substituent enhances the electrophilicity of the C2 carbon. ias.ac.in

Nucleophilic Aromatic Substitution (SNA_r): While the acetyl-oxime group is not a conventional leaving group, nucleophilic attack at C2 is theoretically the most probable site for such a reaction. In related heteroaromatic systems like 2-chloropyridines, S_NAr reactions with nucleophiles such as amines are common. youtube.com For this compound, a powerful nucleophile under forcing conditions might potentially attack the C2 position.

Ring Opening: Thiazole rings can undergo ring-opening upon treatment with strong nucleophiles. This reactivity is often enhanced by quaternization of the ring nitrogen, which significantly increases the electrophilicity of the ring carbons. Without activation, ring-opening of this compound would likely require harsh reaction conditions and is not a commonly employed synthetic strategy.

Coordination Chemistry of this compound

The presence of multiple heteroatoms (nitrogen, sulfur, oxygen) makes this compound an excellent candidate for use as a ligand in coordination chemistry. Oxime and oximato metal complexes are pivotal in several areas, including bioinorganic chemistry and catalysis. mdpi.com

This compound possesses characteristic features that make it a versatile ligand. The oxime group (>C=N-OH) and the thiazole ring offer multiple potential coordination sites. The acidity of the oxime's hydroxyl group is known to increase significantly upon coordination to a metal ion. mdpi.com

This ligand can act as a bidentate chelating agent, coordinating with a central metal ion through two primary modes:

N,N-Chelation: Involving the nitrogen atom of the thiazole ring and the nitrogen atom of the oxime group.

N,O-Chelation: Involving the thiazole nitrogen and the deprotonated oxygen atom of the oximato group.

The formation of stable five-membered chelate rings through these coordination modes is sterically favored. The specific mode of chelation often depends on the reaction conditions, the nature of the metal ion, and the pH of the medium, which influences the deprotonation of the oxime's hydroxyl group. The ability of ligands to form stable chelates with metal ions is a critical aspect in the design of various chemical sensors and catalysts. ekb.eg

Table 1: Potential Coordination Sites of this compound

| Functional Group | Potential Donor Atom(s) | Coordination Mode |

| 1,3-Thiazole Ring | Nitrogen (N3) | Monodentate / Bidentate |

| Ethanone (B97240) Oxime | Nitrogen, Oxygen | Monodentate / Bidentate (Chelating) |

The synthesis of metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. uobaghdad.edu.iq A common synthetic approach includes refluxing an ethanolic solution of the ligand with a metal chloride or nitrate (B79036) salt. uobaghdad.edu.iq The resulting complexes can be isolated as stable precipitates.

Characterization of these newly formed complexes relies on a suite of analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N (oxime), N-O, and C=N (thiazole) bonds are indicative of complex formation. The appearance of new bands at lower frequencies can be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations. mdpi.com

NMR Spectroscopy: ¹H and ¹³C NMR can be used for diamagnetic complexes. The disappearance of the oxime hydroxyl proton signal upon deprotonation and shifts in the signals of protons and carbons near the coordination sites provide evidence of complexation. However, paramagnetic metal ions may lead to broad, uninterpretable spectra. uobaghdad.edu.iq

UV-Visible Spectroscopy: To study the electronic transitions within the complex. The spectra of the complexes typically show shifts in the ligand's absorption bands and the appearance of new bands corresponding to d-d transitions (for transition metals) and charge-transfer (CT) transitions. uobaghdad.edu.iq

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the complex, confirming its stoichiometry.

Thermogravimetric Analysis (TGA): To assess the thermal stability of the complexes and study their decomposition patterns. ekb.eguobaghdad.edu.iq

The electronic structure of metal complexes derived from this compound is defined by the interaction between the ligand's molecular orbitals and the metal's atomic orbitals. A coordinated oxime group has three potentially reactive sites (C, N, and O atoms). mdpi.com

Key electronic features include:

Ligand-to-Metal Charge Transfer (LMCT): The thiazole and oxime moieties are rich in electrons and can donate electron density to the d-orbitals of a transition metal ion. These transitions are often observed in the UV-visible spectrum. uobaghdad.edu.iq

Intraligand Transitions: These are π→π* and n→π* transitions occurring within the ligand itself, which may be perturbed upon coordination.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding. researchgate.net DFT calculations can provide insights into:

Optimized molecular geometries of the complexes. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) analysis (HOMO-LUMO energies and gap), which helps in predicting the chemical reactivity of the complex. researchgate.net

The nature of the metal-ligand bonds and the distribution of electron density throughout the complex. researchgate.net

Table 2: General Spectroscopic Data for Characterization

| Technique | Observation | Interpretation |

| FT-IR | Shift in ν(C=N) and ν(N-O) bands | Coordination through oxime group |

| New bands in far-IR region (400-600 cm⁻¹) | Formation of M-N and M-O bonds | |

| UV-Vis | Shift in ligand absorption bands | Perturbation of ligand's electronic system |

| New bands in visible region | d-d or charge-transfer transitions | |

| ¹H NMR | Disappearance of -OH proton signal | Deprotonation and coordination via oxygen |

| Shift in thiazole and methyl proton signals | Coordination through thiazole/oxime nitrogen |

Derivatization for Targeted Research Applications

The functional groups of this compound serve as handles for further chemical modification, enabling its use as a core structure for developing specialized research tools. The thiazole ring, in particular, is a key component in many bioactive compounds and functional materials. nih.gov

Thiazole and its derivatives, such as benzothiazole, are well-established fluorophores used in the design of fluorescent probes for detecting ions and biomolecules. nih.gov The derivatization of this compound can lead to novel fluorescent sensors. A common strategy involves introducing a recognition unit that modulates the fluorescence properties of the thiazole core upon binding to a specific analyte.

A plausible synthetic route could involve the O-alkylation of the oxime group. mdpi.com By reacting the oxime with an alkyl halide containing a recognition moiety (e.g., a boronic ester for detecting reactive oxygen species), a "turn-on" or ratiometric fluorescent probe can be synthesized. nih.gov The initial compound might exhibit low fluorescence, but upon reaction with the analyte, cleavage of the recognition unit would restore or enhance the fluorescence of the thiazole-containing fluorophore. The development of such probes is crucial for visualizing biological processes in living cells. nih.gov

Affinity ligands are essential for applications such as affinity chromatography, chemical proteomics, and targeted drug delivery. The thiazole scaffold is a privileged structure in medicinal chemistry, known to interact with various biological targets. smolecule.comresearchgate.net Derivatives of this compound can be designed as affinity ligands by introducing functionalities that allow for covalent attachment to a solid support (like a chromatography resin) or by modifying the structure to enhance binding affinity and selectivity for a target protein.

For instance, the oxime's hydroxyl group or the thiazole ring could be functionalized with a linker arm ending in an active group (e.g., an N-hydroxysuccinimide ester or an alkyne for click chemistry). This would allow the ligand to be immobilized on a matrix. Such an affinity matrix could then be used to selectively capture and purify proteins that bind to the thiazole-oxime pharmacophore from complex biological samples. Molecular docking studies can be employed to predict the binding affinity of designed derivatives to target proteins, guiding the synthetic efforts. actascientific.com

Mechanistic Studies of Biological Interactions in Vitro Models

Enzyme Inhibition Mechanisms and Kinetics

The thiazole (B1198619) nucleus is a key feature in many enzyme inhibitors. researchgate.netgoogle.com Research into derivatives containing this moiety has identified specific molecular targets and elucidated the kinetics and structural requirements for inhibition.

Target Identification and Binding Affinity Studies

Thiazole derivatives have been identified as inhibitors of several key enzyme families. For instance, studies on various 1,3-thiazole compounds have demonstrated their ability to inhibit cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are significant targets in the management of Alzheimer's disease. academie-sciences.fr Molecular docking studies have been employed to visualize the binding of these thiazole derivatives within the active sites of AChE and BChE, revealing key stabilizing interactions. academie-sciences.fr

A positional isomer, (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, has been specifically investigated as a potential inhibitor of neuraminidase, an enzyme crucial for the replication of the influenza virus. smolecule.com Molecular docking simulations suggest that this compound can effectively bind to the enzyme's active site. smolecule.com Other research has identified different thiazole derivatives as inhibitors of enzymes like cell division cycle 25 (CDC25) phosphatases and aromatase, highlighting the scaffold's versatility in targeting diverse enzymes. nih.govnih.gov

Table 1: Examples of Enzyme Inhibition by Thiazole Derivatives

| Compound Class | Target Enzyme | Inhibition Data |

|---|---|---|

| 1,3-Thiazole Derivatives | Acetylcholinesterase (AChE) | IC₅₀ = 91 µM (for lead compound 7) academie-sciences.fr |

| 1,3-Thiazole Derivatives | Butyrylcholinesterase (BChE) | IC₅₀ = 195 µM (for lead compound 6) academie-sciences.fr |

| 2-(thienothiazolylimino)-1,3-thiazolidin-4-ones | CDC25A Phosphatase | IC₅₀ = 6.2 µM nih.gov |

| 2,4-disubstituted-1,3-thiazole Analogues | Aromatase & Protein Tyrosine Kinase | Significant inhibitory effect nih.gov |

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic assays are fundamental to understanding how a compound inhibits an enzyme. For the isomer (1Z)-1-(1,3-thiazol-4-yl)ethanone oxime, kinetic assays were proposed alongside molecular docking to confirm its mechanism of neuraminidase inhibition. smolecule.com In studies of other enzyme inhibitors, kinetic analysis has been crucial. For example, the investigation of galantamine, a reversible competitive inhibitor of AChE, revealed its interaction with specific domains of the enzyme. nih.gov Similarly, detailed kinetic studies of cephalosporin (B10832234) derivatives against urease and tyrosinase identified them as irreversible inhibitors, acting through competitive or mixed-type mechanisms. nih.gov Such analyses are essential to fully characterize the inhibitory potential of any new compound, including 1-(1,3-Thiazol-2-yl)-1-ethanone oxime.

Structure-Activity Relationships (SAR) for Enzyme Inhibition

Structure-activity relationship (SAR) studies help to identify the chemical features of a molecule that are critical for its biological activity. For 1,3-thiazole derivatives acting as cholinesterase inhibitors, the nature and position of substituents on the thiazole ring have been shown to significantly influence their inhibitory potency and selectivity for AChE over BChE. academie-sciences.fr Research on 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine analogues as mGluR5 antagonists also highlighted how modifications to the thiazole scaffold led to compounds with dramatically increased potency. ebi.ac.uk In the development of antibacterial agents, SAR studies of 1-(dihydropyrazol-1-yl)ethanone oxime esters revealed that specific substitutions were key to potent inhibition of DNA gyrase.

Interaction with Cellular Targets and Pathways (In Vitro Cell-Based Assays)

Beyond isolated enzymes, it is crucial to understand how compounds affect complex cellular processes. In vitro cell-based assays provide insights into the modulation of biological pathways, cell viability, and cell death mechanisms like apoptosis.

Modulation of Specific Biological Pathways

Thiazole-containing compounds have been shown to modulate various cellular signaling pathways. For instance, certain derivatives can inhibit LPS-stimulated production of the cytokine TNFα in peripheral blood mononuclear cells (PBMCs), indicating an anti-inflammatory effect. academie-sciences.fr A novel 1,3-thiazole analog, BTHP, was found to suppress the expression of inflammatory markers such as NFκB, TGF-β, and IL6 in tissue. rsc.org The anticancer activity of some thiazole derivatives is linked to their ability to interfere with critical signaling pathways that control cell growth and survival. nih.gov

Apoptosis or Cell Cycle Modulation in Cell Lines

A key mechanism for many potential anticancer agents is the induction of apoptosis (programmed cell death) and modulation of the cell cycle. Numerous studies on phthalimide (B116566) derivatives incorporating a 1,3-thiazole ring have demonstrated potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer). nih.gov

The pro-apoptotic activity of these compounds is often confirmed by DNA fragmentation assays and measurement of caspase-3 activity. nih.gov Further investigation using RT-PCR has shown that these derivatives can induce apoptosis through the intrinsic pathway, characterized by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov Additionally, some thiazole analogs have been found to halt the cell cycle at specific phases, such as the G1 and S phases, thereby preventing cancer cell proliferation. nih.gov For example, one potent thiazole derivative was shown to induce apoptosis in the pre-G1 phase of the cell cycle. nih.gov

Table 2: Pro-Apoptotic and Cell Cycle Effects of Thiazole Derivatives in Cancer Cells

| Compound Class | Cell Line | Effect | Molecular Markers |

|---|---|---|---|

| 1,3-Thiazole-Phthalimide Derivatives | MCF-7 | Cytotoxicity (IC₅₀ = 0.2 µM for lead compound) nih.gov | Increased Caspase-3 activity, DNA fragmentation nih.gov |

| 1,3-Thiazole-Phthalimide Derivatives | MDA-MB-468, PC-12 | Strong cytotoxic activity nih.gov | Upregulation of Bax, Downregulation of Bcl-2 nih.gov |

| 2,4-disubstituted-1,3-thiazole Analogues | MCF-7 | Apoptosis induction, Cell cycle arrest nih.gov | Arrest at G1 and S phases, Induction of pre-G1 apoptosis nih.gov |

Mechanisms of Antimicrobial or Antifungal Activity in Microbial Strains (e.g., membrane disruption, enzyme targeting)

Direct studies elucidating the antimicrobial or antifungal mechanism of action for this compound have not been identified. However, research on other thiazole derivatives provides insight into potential mechanisms that this class of compounds may employ.

One of the primary antifungal mechanisms for azole-based compounds involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. Studies on novel 2,4-disubstituted-1,3-thiazole derivatives suggest they may function as non-competitive inhibitors of lanosterol (B1674476) C14α-demethylase (CYP51), a key enzyme in this pathway. This inhibition disrupts the integrity and function of the fungal cell membrane, leading to cell death. Some thiazole compounds have also been observed to directly damage the fungal cell membrane, an effect confirmed through fluorescence microscopy.

Another potential mechanism is the targeting of the fungal cell wall. This is suggested by studies where the minimum inhibitory concentration (MIC) of certain thiazole derivatives increased when tested in the presence of sorbitol, an osmotic protectant that stabilizes the cell wall.

In the context of antibacterial activity, various thiazole derivatives have been found to inhibit essential bacterial enzymes. Targets include DNA gyrase and topoisomerase IV, which are vital for DNA replication and synthesis. Inhibition of these enzymes leads to bacterial cell death.

Furthermore, some thiazole-containing compounds, such as (4-phenyl-1,3-thiazol-2-yl) hydrazine, have been shown to induce significant oxidative stress in Candida albicans. This is achieved by increasing the intracellular levels of reactive oxygen species (ROS), which in turn causes damage to critical biomolecules like DNA and ultimately leads to fungal cell death. The amphiphilic nature of certain thiazole derivatives may facilitate their entry into microbial cell membranes, causing cytoplasm leakage and subsequent cell death.

Molecular Interactions with Biomolecules (e.g., Proteins, DNA)

Specific data on the molecular interactions of this compound with biomolecules like proteins or DNA are not available. The information below is based on studies of other compounds containing the thiazole ring.

Binding Site Characterization

The characterization of binding sites for thiazole derivatives has been explored in the context of their enzyme inhibitory activity.

Fungal Lanosterol C14α-demethylase (CYP51): Molecular docking studies of some antifungal thiazoles suggest a non-competitive binding mechanism. Unlike traditional azole antifungals that coordinate with the heme iron in the enzyme's active site, these thiazole derivatives are proposed to bind elsewhere, interfering with the substrate's access to the catalytic site. This alternative binding mode may be advantageous in overcoming resistance developed against conventional azoles.

Bacterial DNA Gyrase: For thiazole derivatives that inhibit DNA gyrase, the 2-aminothiazole (B372263) moiety is often considered crucial for activity. These compounds are thought to interact with a hydrophobic pocket in the enzyme.

Protein Kinases: Thiazole-based compounds have been identified as inhibitors of various protein kinases, which are critical in many cellular signaling pathways. These inhibitors typically function by competing with ATP for its binding site on the kinase. For instance, molecular docking has been used to study the binding of bis-thiazole derivatives to the active site of Pim-1 kinase.

Specificity and Selectivity Profiling

There is no specific selectivity profile available for this compound. For the broader class of thiazole derivatives, selectivity is a key aspect of their development as therapeutic agents.

For example, in the development of bacterial DNA gyrase inhibitors, achieving selectivity for the bacterial enzymes over their mammalian counterparts (e.g., human topoisomerase II) is a critical goal to minimize toxicity. This is often possible due to distinct structural differences between the prokaryotic and eukaryotic enzymes.

In the realm of antifungal agents targeting lanosterol C14α-demethylase, the binding mode of certain thiazoles that does not involve interaction with the heme iron could confer a higher selectivity for the fungal enzyme over mammalian cytochrome P450 enzymes, potentially leading to a better safety profile.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a predominant quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational efficiency.

The initial step in computational analysis involves geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, predicting its most stable three-dimensional structure. Using a functional like B3LYP with a basis set such as 6-311G(d,p), researchers can determine key structural parameters.

For 1-(1,3-Thiazol-2-yl)-1-ethanone oxime, this would yield precise data on bond lengths (e.g., C-S, C=N, N-O), bond angles, and dihedral angles that define the molecule's conformation, including the orientation of the thiazole (B1198619) ring relative to the ethanone (B97240) oxime side chain. The calculation also provides the molecule's total energy, a crucial value for assessing its thermodynamic stability.

Table 1: Hypothetical Optimized Geometrical Parameters This table would typically present the calculated bond lengths and angles of the molecule's most stable conformation.

| Parameter | Atom Pair/Triplet | Calculated Value (Exemplary) |

| Bond Length | C2-N3 (Thiazole) | 1.32 Å |

| Bond Length | C-S (Thiazole) | 1.75 Å |

| Bond Length | C=N (Oxime) | 1.29 Å |

| Bond Length | N-O (Oxime) | 1.41 Å |

| Bond Angle | C-C-N (Side Chain) | 115° |

| Dihedral Angle | S-C-C-N | 175° |

Note: The values in this table are illustrative examples based on general parameters for similar functional groups and are not the result of actual calculations on the specified molecule.

Understanding the electronic properties of a molecule is key to predicting its reactivity. This is achieved by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. The MEP is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack.

Red regions indicate negative electrostatic potential, rich in electrons, and are likely sites for electrophilic attack (e.g., around the nitrogen and oxygen atoms).

Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack (e.g., around hydrogen atoms).

Green regions represent neutral potential.

Table 2: Predicted Electronic Properties This table would summarize the key electronic descriptors derived from DFT calculations.

| Property | Description | Predicted Significance (General) |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates electron-donating capability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A smaller gap implies higher reactivity. |

| Electronegativity (χ) | Tendency to attract electrons | Derived from HOMO and LUMO energies. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger HOMO-LUMO gap indicates greater hardness. |

DFT calculations can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretching, bending, and torsional motions. The predicted IR spectrum can be compared with experimental data to confirm the presence of functional groups, such as the C=N of the oxime, the C-S of the thiazole ring, and the O-H of the oxime.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can also be calculated. This involves predicting the magnetic shielding around each nucleus. The calculated NMR spectrum serves as a powerful tool for verifying the molecular structure determined experimentally.

Molecular Docking and Dynamics Simulations

These computational techniques are essential in drug discovery and development for predicting how a ligand (the small molecule) interacts with a biological target, typically a protein or enzyme.

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves placing the ligand in the binding site of the protein and evaluating the "goodness of fit" using a scoring function.

For this compound, this would involve:

Obtaining the 3D structure of a relevant biological target (e.g., an enzyme implicated in a disease).

Docking the optimized structure of the ligand into the active site of the target.

Analyzing the resulting poses to identify key interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking between the thiazole ring and aromatic amino acid residues in the protein.

While docking provides a score, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy (ΔG_bind). This value offers a more accurate prediction of the ligand's binding affinity for its target. A more negative binding free energy indicates a stronger and more stable interaction. These calculations often follow molecular dynamics simulations, which model the movement of the ligand-protein complex over time, providing a dynamic view of the binding stability.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For thiazole derivatives, QSAR studies have been instrumental in understanding the structural requirements for various biological activities and in designing new, more potent compounds.

Development of Predictive Models for Biological Activities

The development of predictive QSAR models for thiazole-containing compounds has been approached using various statistical methods, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). These models are rigorously validated to ensure their statistical significance and predictive power.

For instance, a QSAR study on a series of 2-aminothiazole (B372263) derivatives with anti-prion activity utilized MLR, ANN, and SVM. The MLR model demonstrated reasonable performance with a correlation coefficient (r) of 0.9073 and a root mean squared error (RMSE) of 0.2977 from leave-one-out cross-validation, indicating a reliable predictive capability. nih.gov In another study on 2-aminothiazoles as Hec1/Nek2 inhibitors for cancer treatment, a significant three-descriptor QSAR model was generated with a high correlation coefficient of cross-validation (Q²_LOO = 0.7965) and a coefficient of determination (R² = 0.8436). nih.gov

Furthermore, 2D and 3D-QSAR studies on thiazole derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors have been conducted. The 2D-QSAR models developed using MLR and PLS showed good statistical quality with R² values of 0.80 and 0.78, and Q² values of 0.63 and 0.64, respectively. imist.ma The 3D-QSAR approach, specifically Comparative Molecular Similarity Indices Analysis (CoMSIA), yielded an even more robust model with an R² of 0.957 and a Q² of 0.614. imist.ma These models are crucial for predicting the biological activities of new, unsynthesized thiazole derivatives, thereby prioritizing synthetic efforts.

Table 1: Predictive Models for Biological Activities of Thiazole Derivatives

| Compound Series | Target/Activity | Modeling Technique | Statistical Parameters | Reference |

|---|---|---|---|---|

| 2-Aminothiazole Derivatives | Anti-prion | MLR, ANN, SVM | r = 0.9073, RMSE = 0.2977 (MLR) | nih.gov |

| 2-Aminothiazole Derivatives | Hec1/Nek2 Inhibition (Anticancer) | QSARINS | Q²_LOO = 0.7965, R² = 0.8436, R²ext = 0.6308 | nih.gov |

| Thiazole Derivatives | Succinate Dehydrogenase Inhibition | 2D-QSAR (MLR, PLS) | R² = 0.80, Q² = 0.63 (MLR); R² = 0.78, Q² = 0.64 (PLS) | imist.ma |

| Thiazole Derivatives | Succinate Dehydrogenase Inhibition | 3D-QSAR (CoMSIA) | R² = 0.957, Q² = 0.614, R²test = 0.80 | imist.ma |

| Bisaryl Substituted Thiazoles and Oxazoles | PPARδ Agonism | MLR | Correlation Coefficient = 0.994001 | researchgate.net |

Identification of Key Structural Descriptors for Activity

A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of a compound series. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature.

In the QSAR study of 2,4-disubstituted thiazoles as antimicrobial agents, the molecular connectivity index (2χv) and Kier's shape index (κα3) were identified as key parameters for antimicrobial activity. researchgate.net For bisaryl substituted thiazoles and oxazoles acting as PPARδ agonists, the major contributing descriptors were found to be molecular weight, Wiener index, Andrews affinity, and polar surface area. researchgate.net

A 2D-QSAR study on thiazole derivatives as SDHI inhibitors identified four key descriptors: J, Log P, NRB (Number of Rotatable Bonds), and MD (Molar Density). imist.ma The analysis of 2-aminothiazole derivatives with anti-prion activity revealed that a potent compound should be asymmetrical, have a low tendency to form hydrogen bonds, and possess a high frequency of nitrogen atoms at a topological distance of 02. nih.gov

The CoMSIA contour maps from 3D-QSAR studies provide a visual representation of the favorable and unfavorable regions around the molecule for different fields (steric, electrostatic, hydrophobic, hydrogen bond donor, and acceptor). For SDHI inhibitors, these maps highlighted the importance of steric, electrostatic, and hydrophobic substituents, as well as hydrogen bond donors, in enhancing biological activity. imist.ma

Table 2: Key Structural Descriptors for Activity of Thiazole Derivatives

| Compound Series | Biological Activity | Key Descriptors | QSAR Method | Reference |

|---|---|---|---|---|

| 2,4-Disubstituted Thiazoles | Antimicrobial | Molecular connectivity index (2χv), Kier's shape index (κα3) | 2D-QSAR | researchgate.net |

| Bisaryl Substituted Thiazoles and Oxazoles | PPARδ Agonism | Molecular weight, Wiener index, Andrews affinity, Polar surface area | MLR | researchgate.net |

| Thiazole Derivatives | Succinate Dehydrogenase Inhibition | J, Log P, Number of Rotatable Bonds (NRB), Molar Density (MD) | 2D-QSAR | imist.ma |

| 2-Aminothiazole Derivatives | Anti-prion | Asymmetry, Low H-bond propensity, High frequency of N at topological distance 02 | MLR | nih.gov |

| Thiazole Derivatives | Succinate Dehydrogenase Inhibition | Steric, Electrostatic, Hydrophobic, H-bond donor fields | 3D-QSAR (CoMSIA) | imist.ma |

Conformational Landscape Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. The exploration of the conformational landscape of a compound like this compound is crucial for understanding its interaction with biological targets.

Computational methods, particularly quantum chemical calculations using Density Functional Theory (DFT), are powerful tools for this purpose. A common approach involves performing a molecular geometry scan by systematically varying key dihedral angles and calculating the energy of each resulting conformer. This allows for the identification of low-energy, stable conformations. For example, a conformational analysis of benzothiazole (B30560) derivatives was conducted by varying the dihedral angle between the benzothiazole and phenyl rings in 30° increments over a full 360° rotation. mdpi.com This process identified the most energetically stable conformers.

The conformational analysis also provides insights into intramolecular interactions, such as hydrogen bonding, which can stabilize certain conformations. The oxime group, with its hydroxyl moiety, is a potential hydrogen bond donor and acceptor, which can influence its interaction with receptor sites. nih.gov Understanding the preferred conformations of this compound is a prerequisite for molecular docking studies, where the compound is fitted into the active site of a biological target to predict its binding mode and affinity.

Applications in Advanced Chemical Research

Catalysis and Organocatalysis with Oxime Derivatives

The thiazole (B1198619) nucleus and the oxime group are both known to participate in catalytic processes, either as part of a ligand coordinating to a metal center or as a functional group in organocatalysis. While direct catalytic applications of 1-(1,3-Thiazol-2-yl)-1-ethanone oxime are not extensively documented, the broader families of thiazole and oxime derivatives have shown considerable promise.

Thiazole-containing molecules are widely used as ligands in transition metal catalysis. The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal ions, influencing the electronic properties and steric environment of the catalytic center. alfachemic.com This coordination can enhance catalytic activity and selectivity in various reactions. For instance, thiazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. researchgate.net

Oxime functionalities can also act as ligands for metal catalysts. Furthermore, the C=N-OH group of oximes can participate in organocatalytic transformations. nih.gov Although specific examples involving this compound are not prevalent in the literature, the potential for its use in this area is significant. The combination of the thiazole and oxime moieties could lead to novel bidentate or tridentate ligands with unique catalytic properties.

| Catalyst Type | Potential Role of this compound Derivative | Relevant Reaction Types |

| Metal Complex | As a ligand coordinating through thiazole nitrogen/sulfur and oxime nitrogen/oxygen | Cross-coupling reactions, hydrogenation, oxidation |